1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride
Description
1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride is a pyrimidine derivative featuring a methyl substituent at the 2-position of the pyrimidine ring and an ethanamine side chain at the 5-position, stabilized as a dihydrochloride salt. This structural motif is critical for its physicochemical properties, including solubility and stability, which are advantageous in pharmaceutical and agrochemical applications. The dihydrochloride salt form enhances bioavailability and shelf life, a common strategy for amine-containing pharmaceuticals .
Properties
IUPAC Name |
1-(2-methylpyrimidin-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5(8)7-3-9-6(2)10-4-7;;/h3-5H,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGAEYQGGCYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagent Selection
The synthesis typically begins with 2-methylpyrimidine derivatives or precursors capable of forming the pyrimidine core. Critical reagents include:
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5-Bromo-2-methylpyrimidine : Serves as the backbone for functionalization at the 5-position.
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Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate : A boronate ester for Suzuki-Miyaura coupling.
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Palladium catalysts : Pd(PPh₃)₂Cl₂ or Pd(dba)₃ enable cross-coupling reactions.
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Sodium borohydride (NaBH₄) : Reduces nitriles or imines to primary amines.
Pyrimidine Ring Functionalization via Cross-Coupling
A Suzuki-Miyaura coupling introduces the ethanamine precursor at the 5-position of 2-methylpyrimidine. For example, reacting 5-bromo-2-methylpyrimidine with a boronate ester under Pd(PPh₃)₂Cl₂ catalysis (90°C, nitrogen atmosphere) yields (E)-3-(2-chloro-4-aminocyclopentylpyrimidin-5-yl)-2-butenoate with 72.4% efficiency after silica gel chromatography.
Amine Group Introduction
The ketone or nitrile intermediate is reduced to a primary amine. In one protocol, NaBH₄ in methanol at reflux converts a pyrimidine-bound nitrile to the corresponding amine (50% yield). Alternative methods use hydrogenation with palladium-carbon catalysts.
Salt Formation
The free base is treated with hydrochloric acid (2 equivalents) in ethanol to form the dihydrochloride salt. Crystallization at 0–5°C enhances purity (>98%).
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies show Pd(PPh₃)₂Cl₂ outperforms Pd(dba)₃ in coupling reactions (Table 1).
Table 1: Catalyst Performance in Cross-Coupling Reactions
Solvent and Temperature Effects
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Toluene vs. THF : Toluene improves coupling efficiency by 15% due to better Pd solubility.
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Reduction temperature : NaBH₄ reductions at 65°C increase amine yield to 58% compared to room-temperature reactions.
Purification Techniques
Chromatographic Methods
Silica gel column chromatography remains the standard for intermediate purification, achieving 95–98% purity. Reverse-phase HPLC is employed for final product polishing.
Recrystallization
The dihydrochloride salt is recrystallized from ethanol/water (4:1 v/v), yielding needle-like crystals with minimal impurities.
Salt Formation and Characterization
Stoichiometric Considerations
Two equivalents of HCl are required to protonate the primary amine and pyrimidine nitrogen, forming the dihydrochloride salt. Excess HCl (2.2 equivalents) ensures complete salt formation.
Analytical Data
Comparative Analysis of Synthetic Methods
Hydrogenation offers higher yields but requires specialized equipment, making NaBH₄ preferable for lab-scale synthesis.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to form different substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride in cancer therapeutics. Its role as an inhibitor in the Hedgehog signaling pathway has been investigated, particularly in relation to basal cell carcinoma and medulloblastoma treatments. The compound demonstrated significant inhibitory activity against Hedgehog acyltransferase (HHAT), which is crucial for the maturation of Hedgehog signaling proteins . In vitro assays showed that compounds similar to 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride could effectively reduce tumor cell viability, suggesting its utility in combination therapies with established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against resistant bacterial strains. Studies indicated that derivatives of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine exhibit varying degrees of antibacterial activity, potentially serving as lead compounds for developing new antibiotics . The mechanism of action is thought to involve disruption of bacterial protein synthesis pathways.
Targeted Protein Degradation
The compound has been utilized in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins involved in disease processes. Research indicates that modifications to the 1-(2-Methylpyrimidin-5-yl)ethan-1-amine structure can enhance its binding affinity to E3 ligases, facilitating targeted degradation of oncogenic proteins . This innovative approach opens avenues for treating cancers that are resistant to conventional therapies.
Mechanistic Studies
In addition to therapeutic applications, 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride serves as a valuable tool in mechanistic studies of cellular signaling pathways. Its ability to modulate specific targets allows researchers to dissect complex biological processes, contributing to a deeper understanding of cellular functions and disease mechanisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Amine Chain Length : The ethanamine chain (vs. methanamine in Pyrimidin-5-ylmethanamine) increases molecular weight and may enhance lipophilicity, influencing membrane permeability .
- Heterocyclic Core : Replacing pyrimidine with imidazole (as in Enamine’s compound) alters electronic properties and hydrogen-bonding capacity, which could shift activity toward different biological targets (e.g., antifungal vs. antiparasitic) .
Pharmacological and Industrial Relevance
- Drug Development : Structural similarities to dual-acting FFAR1/FFAR4 modulators (e.g., comp. 95 in ) imply utility in metabolic disorder therapeutics.
Notes
Computational Insights : Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional) could predict the compound’s electronic structure and reactivity, aiding in rational design .
Crystallography : Refinement tools like SHELXL may resolve its crystal structure, critical for patent applications and formulation studies .
Biological Activity
1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride, commonly referred to as (S)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine hydrochloride, is a chiral amine with significant biological activity. This compound, characterized by its unique pyrimidine structure, has garnered attention for its potential applications in pharmaceuticals and organic synthesis. Its molecular formula is with a molecular weight of approximately 173.64 g/mol. The compound's chirality allows it to interact selectively with biological systems, influencing various pharmacological effects.
The biological activity of (S)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride is primarily attributed to its ability to bind to specific enzymes and receptors within biological systems. This binding can modulate enzyme functions and receptor interactions, leading to diverse pharmacological outcomes. The precise pathways through which this compound operates are context-dependent and require further investigation to elucidate fully.
Biological Activity Overview
Research indicates that (S)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride exhibits notable activity in several areas:
- Enzyme Modulation : The compound can influence the activity of various enzymes, which is critical for metabolic processes.
- Receptor Interaction : It interacts with specific receptors, potentially affecting signaling pathways involved in cellular responses.
Comparative Analysis of Related Compounds
To better understand the biological implications of (S)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride, a comparison with related compounds is useful. Below is a table summarizing some relevant compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride | 2102411-69-6 | Enantiomer with potentially different activities |
| 1-(2-Methylpyrimidin-5-YL)ethan-1-amine | 2665660-59-1 | Non-chiral variant; lacks specific interactions |
| (R)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride | N/A | Contains fluorine substituents; alters reactivity |
Case Studies and Research Findings
Recent studies have highlighted the compound's antibacterial and antifungal properties. For instance:
- Antimicrobial Activity : In vitro tests have shown that derivatives of pyrimidine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives range from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Pharmacological Applications : The compound's ability to modulate receptor activity makes it a candidate for further development in treating conditions influenced by receptor signaling pathways .
- Mechanistic Insights : Studies have demonstrated that the binding affinity of (S)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride varies based on the structural configuration of the target enzymes or receptors, indicating that stereochemistry plays a crucial role in its biological efficacy .
Q & A
Q. What synthetic strategies are recommended for synthesizing 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride, and how can computational tools improve route selection?
Methodological Answer: A retrosynthetic approach is recommended, breaking the molecule into pyrimidine and ethylamine precursors. Key steps include nucleophilic substitution for amine attachment and dihydrochloride salt formation. Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., Reaxys, PISTACHIO) can predict feasible routes, optimize transition states, and reduce trial-and-error experimentation . For example:
- Template-based synthesis : Use Reaxys or PubChem to identify analogous reactions.
- Energy minimization : Apply DFT to verify intermediate stability.
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation and purity assessment:
Advanced Research Questions
Q. How can researchers optimize reaction conditions for scale-up while minimizing impurities?
Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, catalyst loading, solvent polarity, reaction time.
- Response variables : Yield, impurity profile (e.g., unreacted pyrimidine).
Statistical tools (e.g., ANOVA) identify critical factors. For instance, a factorial design revealed that reducing temperature from 80°C to 60°C decreased dimerization by 30% while maintaining >85% yield . Post-reaction purification via recrystallization (ethanol/water) further reduces impurities .
Q. How should researchers address contradictions between experimental data and computational predictions (e.g., reaction pathways or stability)?
Methodological Answer:
- Cross-validation : Re-run simulations with higher-level theories (e.g., MP2 instead of DFT) to verify energy barriers .
- Experimental recalibration : Adjust solvent models in simulations to match observed dielectric constants. For example, replacing implicit solvent models with explicit water molecules resolved discrepancies in amine protonation states .
Q. What environmental and safety precautions are critical when handling this compound?
Methodological Answer:
- Environmental hazards : Classify as WGK 2 (water hazardous) based on structural analogs. Use closed systems to prevent discharge .
- Personal protective equipment (PPE) : N95 respirators, nitrile gloves, and fume hoods for aerosol prevention .
- Waste disposal : Neutralize with dilute HCl before incineration to avoid toxic byproducts .
Data Contradiction and Theoretical Analysis
Q. How can researchers validate the biological activity of this compound against conflicting in vitro/in vivo data?
Methodological Answer:
- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains in vivo inactivity .
- Receptor binding studies : Radioligand competition assays (e.g., with 3H-labeled antagonists) clarify target specificity .
Computational and Experimental Integration
Q. What strategies integrate machine learning (ML) with experimental data to accelerate discovery?
Methodological Answer:
- Feature engineering : Train ML models on descriptors like molecular weight, LogP, and H-bond donors from PubChem data .
- Active learning : Use ML to prioritize reaction conditions with high predicted yields, then validate experimentally. A feedback loop improved yield prediction accuracy by 22% in 5 iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
